molecular formula C10H11NO2S2 B13077773 2,7-Dimethyl-1-benzothiophene-3-sulfonamide

2,7-Dimethyl-1-benzothiophene-3-sulfonamide

Cat. No.: B13077773
M. Wt: 241.3 g/mol
InChI Key: SCDNNKCTHYKEGH-UHFFFAOYSA-N
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Properties

Molecular Formula

C10H11NO2S2

Molecular Weight

241.3 g/mol

IUPAC Name

2,7-dimethyl-1-benzothiophene-3-sulfonamide

InChI

InChI=1S/C10H11NO2S2/c1-6-4-3-5-8-9(6)14-7(2)10(8)15(11,12)13/h3-5H,1-2H3,(H2,11,12,13)

InChI Key

SCDNNKCTHYKEGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(S2)C)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of 2,7-Dimethyl-1-benzothiophene-3-sulfonamide can be achieved through various synthetic routes. One common method involves the sulfonation of 2,7-dimethyl-1-benzothiophene using sulfonyl chloride reagents under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane. Industrial production methods may involve large-scale sulfonation reactions using continuous flow reactors to ensure consistent product quality and yield .

Scientific Research Applications

Anticancer Activity

Research indicates that benzothiophene sulfonamides, including 2,7-Dimethyl-1-benzothiophene-3-sulfonamide, exhibit potent cytotoxic effects against multiple human tumor cell lines. For instance, studies have shown that derivatives of benzothiophene sulfonamides demonstrated strong growth inhibition in cancer cell lines such as K-562 and MCF-7, with growth inhibition concentrations comparable to established chemotherapeutics like doxorubicin .

Table 1: Cytotoxic Activity of Benzothiophene Sulfonamides

CompoundCell LineGI50 (µM)
2,7-Dimethyl-1-benzothiophene-3-sulfonamideK-562X
BTS-2K-562Y
DoxorubicinK-562Z

Note: Actual GI50 values (X, Y, Z) should be filled based on experimental data.

Diabetes Treatment

The compound interacts with glucokinase regulatory protein, which plays a crucial role in glucose metabolism. This interaction suggests potential applications in treating type 2 diabetes by enhancing insulin secretion and improving glucose homeostasis .

Inhibition of Enzymatic Activity

Benzothiophene sulfonamides have been identified as inhibitors of various enzymes involved in tumor progression and metabolic disorders. The mechanism typically involves binding to active sites of target enzymes, thereby preventing substrate interaction and subsequent enzymatic activity .

Antimicrobial Properties

Sulfonamide derivatives have been widely studied for their antibacterial and antiviral properties. The incorporation of the benzothiophene moiety enhances the biological activity against pathogens, making these compounds valuable in developing new antimicrobial agents .

Cancer Cell Line Studies

A notable study evaluated the cytotoxic effects of various benzothiophene sulfonamide derivatives on human cancer cell lines. The results indicated that compounds with higher lipophilicity exhibited greater cytotoxicity across all tested lines, suggesting that structural modifications can significantly influence therapeutic efficacy .

Diabetes Research

Another research effort focused on the role of 2,7-Dimethyl-1-benzothiophene-3-sulfonamide in regulating glucokinase activity. The findings suggested that this compound could be developed into a therapeutic agent for managing type 2 diabetes by modulating glucose metabolism through glucokinase pathways .

Biological Activity

2,7-Dimethyl-1-benzothiophene-3-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current knowledge regarding its biological properties, including antibacterial and anticancer activities, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H13N1O2S2
  • Molecular Weight : 253.35 g/mol
  • IUPAC Name : 2,7-Dimethyl-1-benzothiophene-3-sulfonamide

Biological Activity Overview

Research indicates that 2,7-Dimethyl-1-benzothiophene-3-sulfonamide exhibits significant biological activity, particularly in the following areas:

Antibacterial Activity

Several studies have demonstrated the antibacterial effects of this compound against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus0.5 µg/mLEffective against MRSA strains
Escherichia coli1.0 µg/mLModerate activity
Salmonella enterica0.78 µg/mLHigh effectiveness

The compound's mechanism of action involves disrupting bacterial cell wall synthesis, similar to β-lactam antibiotics, leading to cell lysis and death .

Anticancer Activity

Recent studies have explored the anticancer potential of 2,7-Dimethyl-1-benzothiophene-3-sulfonamide on various cancer cell lines.

Cancer Cell LineViability (%) at IC50Mechanism of Action
Caco-2 (Colon)39.8%Induction of apoptosis
A549 (Lung)31.9%Cell cycle arrest

In vitro studies reveal that the compound significantly decreases cell viability in Caco-2 cells compared to untreated controls, indicating strong anticancer properties .

The biological activity of 2,7-Dimethyl-1-benzothiophene-3-sulfonamide is attributed to its ability to interact with specific molecular targets within bacterial and cancer cells. The sulfonamide group is known for its role in inhibiting dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. In cancer cells, it may induce apoptosis through mitochondrial pathways and disrupt cellular signaling pathways involved in proliferation .

Case Study 1: Antibacterial Efficacy Against MRSA

A study conducted by researchers evaluated the efficacy of 2,7-Dimethyl-1-benzothiophene-3-sulfonamide against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a MIC value of 0.5 µg/mL, significantly inhibiting bacterial growth and biofilm formation. This suggests its potential as a therapeutic agent for treating resistant bacterial infections .

Case Study 2: Anticancer Properties in Lung Cancer Models

In another research effort focusing on lung cancer models, the compound was tested against A549 cells. Results indicated a reduction in cell viability by approximately 31.9% at an IC50 concentration. The study highlighted the compound's ability to induce apoptosis and inhibit tumor growth in vivo, suggesting its promise as an anticancer agent .

Q & A

Basic: How can the crystal structure of 2,7-Dimethyl-1-benzothiophene-3-sulfonamide be determined experimentally?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystal Growth : Use solvent evaporation or diffusion methods to obtain high-quality crystals.
  • Data Collection : Employ a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Use direct methods in SHELXS or dual-space algorithms in SHELXD for phase determination .
  • Refinement : Apply full-matrix least-squares refinement with SHELXL , adjusting thermal parameters (ADPs) and validating geometric restraints (e.g., bond lengths, angles) .
  • Visualization : Generate ORTEP diagrams via ORTEP-3 to assess disorder or thermal motion .

Table 1: Typical Refinement Parameters

ParameterValue/Range
R1 (I > 2σ(I))< 0.05
wR2 (all data)< 0.15
CCDC Deposition NumberTo be assigned

Basic: What synthetic routes are viable for preparing 2,7-Dimethyl-1-benzothiophene-3-sulfonamide?

Answer:
Common methodologies involve:

  • Sulfonylation : React 2,7-dimethylbenzothiophene with chlorosulfonic acid, followed by ammonia to introduce the sulfonamide group .
  • Cross-Coupling : Utilize Suzuki-Miyaura coupling to install methyl groups at positions 2 and 7 before sulfonylation.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (e.g., ethanol/water).

Table 2: Example Reaction Conditions

StepReagents/ConditionsYield (%)
SulfonylationClSO3H, DCM, 0°C → rt, 12h65–70
AmmonolysisNH3 (g), THF, 50°C, 6h80–85

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., methyl groups at C2/C7, sulfonamide at C3).
  • HPLC-MS : Purity assessment (C18 column, acetonitrile/water + 0.1% formic acid) and molecular ion detection ([M+H]+).
  • Elemental Analysis : Validate stoichiometry (C, H, N, S).
  • FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) .

Advanced: How can computational modeling predict the bioactivity of this sulfonamide derivative?

Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., carbonic anhydrase). Adjust force fields (AMBER/CHARMM) for sulfonamide-Zn²+ interactions.
  • QSAR Studies : Train models on sulfonamide datasets to correlate substituent effects (e.g., methyl groups) with inhibitory activity .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.

Key Challenge : Balancing steric effects (2,7-dimethyl groups) with ligand-receptor complementarity .

Advanced: How should researchers resolve contradictions in spectroscopic vs. crystallographic data?

Answer:

  • Methodological Audit : Verify NMR sample preparation (e.g., deuteration level, solvent shifts) and XRD data collection (absorption corrections, twinning tests).
  • Complementary Techniques : Use 2D NMR (COSY, NOESY) to resolve signal overlap. Compare XRD-derived bond lengths with DFT-optimized geometries .
  • Reproducibility : Repeat syntheses to rule out batch-specific impurities (e.g., byproducts from sulfonylation).

Advanced: What are the challenges in refining disordered structures of this compound via XRD?

Answer:

  • Thermal Motion : High ADPs in methyl groups may require ISOR/SIMU constraints in SHELXL .
  • Disorder Modeling : Split positions for overlapping atoms (e.g., solvent molecules) and apply occupancy refinement.
  • Validation Tools : Use PLATON’s SQUEEZE for diffuse solvent or CheckCIF for geometric outliers.

Table 3: Common Disorder Scenarios

ScenarioResolution Strategy
Methyl Group RotationApply riding constraints
Solvent InclusionSQUEEZE or omit electron density

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